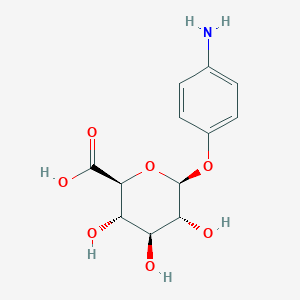

4-Aminophenyl b-D-glucuronide

Description

Contextualizing Glucuronide Conjugation in Biological Systems

Glucuronidation is a major Phase II metabolic pathway in which a glucuronic acid moiety is attached to a substrate. nih.gov This process is crucial for the detoxification and elimination of various substances from the body, including drugs, xenobiotics (foreign chemicals), and endogenous compounds like bilirubin. nih.govresearchgate.net The addition of the highly polar glucuronic acid group increases the water solubility of these substances, facilitating their excretion through urine or bile. jove.commicroba.com

The enzymes responsible for catalyzing glucuronidation are known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgtaylorandfrancis.com These enzymes transfer glucuronic acid from the activated coenzyme, UDP-glucuronic acid (UDPGA), to a variety of functional groups on the substrate molecules, such as hydroxyl, carboxyl, amine, and thiol groups. jove.comwikipedia.org UGTs are primarily located in the liver but are also found in other tissues, including the intestine, kidneys, and brain. wikipedia.orgtaylorandfrancis.com The process of glucuronidation can lead to the formation of different types of glucuronides, such as O-glucuronides, N-glucuronides, S-glucuronides, and C-glucuronides, depending on the atom to which the glucuronic acid is attached. jove.com

Table 1: Key Components of Glucuronide Conjugation

| Component | Role |

| Substrates | Lipophilic compounds (e.g., drugs, toxins, bilirubin) that need to be made more water-soluble for excretion. |

| UDP-glucuronic acid (UDPGA) | The activated form of glucuronic acid that serves as the donor molecule in the conjugation reaction. wikipedia.org |

| UDP-glucuronosyltransferases (UGTs) | A family of enzymes that catalyze the transfer of glucuronic acid from UDPGA to the substrate. wikipedia.orgtaylorandfrancis.com |

| Glucuronide Conjugate | The final, more water-soluble product that can be readily excreted from the body. jove.com |

Role of β-Glucuronidase (GUS) in Biochemical Processes and Environmental Systems

β-Glucuronidase (GUS) is a glycoside hydrolase enzyme that plays a critical role in both biochemical and environmental contexts. wikipedia.org Its primary function is to catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronide conjugates. wikipedia.org This action effectively reverses the detoxification process of glucuronidation.

In biological systems, β-glucuronidase is found in various organisms, including humans and bacteria. wikipedia.org Human β-glucuronidase, located in lysosomes, is involved in the breakdown of mucopolysaccharides. wikipedia.org In the gut, bacterial β-glucuronidase can deconjugate glucuronidated compounds that have been excreted into the intestinal tract. microba.com This deconjugation can lead to the reabsorption of the original compound, a process known as enterohepatic circulation, which can prolong the presence of certain drugs and toxins in the body. researchgate.netwikipedia.org Elevated levels of β-glucuronidase activity have been associated with certain pathological conditions. patsnap.com

In environmental science, β-glucuronidase serves as an important indicator for the presence of fecal contamination, particularly from Escherichia coli, in water and other environmental samples. rsc.org Many strains of E. coli produce β-glucuronidase, and its detection is a widely used method for monitoring water quality. rsc.org The enzyme's ability to hydrolyze specific chromogenic or fluorogenic substrates allows for the development of sensitive and specific assays for detecting bacterial contamination. rsc.orgresearchgate.net

Table 2: Functions of β-Glucuronidase (GUS)

| System | Function | Significance |

| Biochemical | Hydrolyzes glucuronide conjugates, releasing the aglycone. microba.comwikipedia.org | Can lead to enterohepatic recirculation of drugs and toxins. researchgate.netwikipedia.org |

| Environmental | Serves as a marker for fecal contamination, especially E. coli. rsc.org | Used in water quality testing and environmental monitoring. rsc.org |

| Molecular Biology | Used as a reporter gene to study gene expression. wikipedia.org | Allows for the visualization and quantification of gene activity. wikipedia.org |

Significance of 4-Aminophenyl β-D-Glucuronide as a Biochemical Reagent and Research Probe

4-Aminophenyl β-D-glucuronide is a synthetic compound that serves as a valuable biochemical reagent and research probe due to its specific interaction with β-glucuronidase. medchemexpress.comtargetmol.cominvivochem.comszabo-scandic.com It is a chromogenic substrate, meaning that when it is hydrolyzed by β-glucuronidase, it releases 4-aminophenol (B1666318), a compound that can be easily detected and quantified. researchgate.netscbt.com

The primary application of 4-Aminophenyl β-D-glucuronide is in the detection and quantification of β-glucuronidase activity. scbt.com This is particularly useful in several research areas:

Microbiology and Environmental Science: It is employed in assays to detect the presence of E. coli and other coliform bacteria in water, food, and environmental samples. rsc.org The hydrolysis of the substrate by bacterial β-glucuronidase produces a colored product, indicating contamination.

Clinical Diagnostics: Assays using this substrate can be used to measure β-glucuronidase levels in biological fluids, which may have diagnostic relevance for certain diseases.

Molecular Biology: While other substrates like X-Gluc are more common, the principle of using a chromogenic substrate for a reporter enzyme is fundamental. The gusA gene, which codes for β-glucuronidase, is a widely used reporter gene in plant molecular biology. wikipedia.org

Drug Metabolism and Toxicology: Researchers can use 4-Aminophenyl β-D-glucuronide to study the activity of β-glucuronidase and its role in the metabolism and potential reactivation of drugs and toxins. researchgate.net

The specificity of the enzyme-substrate reaction between β-glucuronidase and 4-Aminophenyl β-D-glucuronide allows for sensitive and reliable detection, making it an indispensable tool in various scientific disciplines. scbt.comscbt.com

Table 3: Properties and Applications of 4-Aminophenyl β-D-Glucuronide

| Property | Description |

| Chemical Formula | C12H15NO7 nih.gov |

| Molecular Weight | 285.25 g/mol medchemexpress.comtargetmol.com |

| CAS Number | 21080-66-0 medchemexpress.comtargetmol.com |

| Type of Reagent | Chromogenic substrate for β-glucuronidase. scbt.com |

| Principle of Action | Hydrolyzed by β-glucuronidase to release 4-aminophenol, which can be detected colorimetrically. researchgate.netscbt.com |

| Primary Applications | Detection of β-glucuronidase activity in various samples, particularly for identifying E. coli contamination. rsc.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARKEMJKQOXOSQ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609024 | |

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-66-0 | |

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 4 Aminophenyl β D Glucuronide

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex molecules like 4-Aminophenyl β-D-glucuronide. This approach often involves the chemical synthesis of a protected glucuronic acid donor and an aglycone, followed by an enzymatic coupling or deprotection step.

A common strategy involves the chemical synthesis of a protected glucuronyl donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, and its subsequent coupling with 4-aminophenol (B1666318). The resulting protected conjugate can then be subjected to enzymatic deprotection. Lipases and esterases are often employed for the chemoselective removal of acetyl protecting groups, yielding the final product with high purity acs.orgnih.govacs.org. This method circumvents the need for harsh chemical deprotection steps that could compromise the integrity of the glycosidic bond.

Specificity and Efficiency of Chemo-Enzymatic Methods

The specificity of the enzymes used in chemo-enzymatic synthesis is a key advantage. Lipases, for instance, can selectively hydrolyze ester bonds of the acetyl protecting groups on the glucuronic acid moiety without affecting the glycosidic linkage or the ester group of the methyl uronate. This high degree of chemoselectivity leads to higher yields and simplifies the purification process. The efficiency of these methods is further enhanced by the mild reaction conditions required for enzymatic transformations, which helps to preserve the often-labile glycosidic bond. The choice of enzyme is critical; for instance, lipase AS Amano (LAS) and carboxylesterase from Streptomyces rochei (CSR) have demonstrated high chemoselectivity in the deacetylation of related glucuronide derivatives nih.govacs.org.

Microbial Biotransformation for Glucuronide Generation

Microbial biotransformation presents an alternative, environmentally friendly approach for the synthesis of glucuronides. This method utilizes whole microbial cells or their enzymes to catalyze the glycosylation of a precursor molecule. While specific examples of microbial production of 4-Aminophenyl β-D-glucuronide are not extensively documented, the principle relies on the presence of microbial glycosyltransferases that can transfer a glucuronic acid moiety from a donor substrate to 4-aminophenol.

The process would typically involve incubating 4-aminophenol with a selected microbial strain that either naturally possesses or has been genetically engineered to express a suitable UDP-glucuronosyltransferase (UGT) or other glycosyltransferases. The microorganism would also need to be supplied with the necessary sugar donor, typically UDP-glucuronic acid (UDPGA), or the precursors for its intracellular synthesis. This whole-cell biocatalysis approach can be advantageous as it eliminates the need for the isolation and purification of enzymes and the external addition of expensive cofactors.

Glucuronyl Transfer Pathways in 4-Aminophenyl Glucuronide Formation

The biosynthesis of 4-Aminophenyl β-D-glucuronide in vivo, and in many in vitro enzymatic systems, is primarily mediated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from the high-energy donor UDP-glucuronic acid (UDPGA) to a substrate, in this case, the hydroxyl group of 4-aminophenol. This is a major pathway for the metabolism and detoxification of phenolic compounds.

Table 1: Kinetic Parameters of UGT Isoforms for the Glucuronidation of Acetaminophen (a structural analog of 4-aminophenol)

| UGT Isoform | Kinetic Model | Km or S50 (µM) | Vmax (relative activity) |

|---|---|---|---|

| UGT1A1 | Hill Kinetics | - | Moderate |

| UGT1A6 | Substrate Inhibition | - | Low |

| UGT1A9 | Michaelis-Menten | High | High |

| UGT2B15 | Substrate Inhibition | - | Moderate |

Data adapted from studies on acetaminophen glucuronidation, which is expected to have similar enzymatic pathways to 4-aminophenol.

Derivatization for Conjugate Formation

The chemical structure of 4-Aminophenyl β-D-glucuronide, with its primary aromatic amine group, makes it an excellent precursor for a variety of derivatization reactions to form conjugates for specific applications.

Hapten Synthesis for Immunological Applications

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The aminophenyl group of 4-Aminophenyl β-D-glucuronide can be readily diazotized and coupled to tyrosine or histidine residues of carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to generate immunogens nih.gov. These immunogens can then be used to produce antibodies specific for the glucuronide moiety.

The synthesis of such hapten-carrier conjugates is a critical step in the development of immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection and quantification of glucuronides in biological samples. The specificity of the resulting antibodies allows for highly sensitive and selective measurement of the target analyte. Care must be taken during the conjugation process to avoid the formation of neoepitopes on the carrier protein, which could lead to the production of non-specific antibodies nih.gov.

Use as a Glycosylation Reagent in Complex Carbohydrate Synthesis

4-Aminophenyl β-D-glucuronide can serve as a glycosyl donor in the synthesis of more complex oligosaccharides and glycoconjugates through a process called transglycosylation acs.org. In this reaction, a glycosidase enzyme, under kinetically controlled conditions, cleaves the glycosidic bond of the donor substrate and transfers the glucuronyl moiety to an acceptor molecule, which is typically another carbohydrate or an alcohol.

The aminophenyl group can act as a good leaving group, facilitating the enzymatic cleavage of the glycosidic bond. This approach allows for the formation of new glycosidic linkages with high regio- and stereoselectivity, which is often challenging to achieve through purely chemical methods. The use of glycosidases in a synthetic (rather than hydrolytic) mode is a powerful tool in modern carbohydrate chemistry for the construction of biologically relevant oligosaccharides.

Intermediate in Saccharide Modification Reactions

4-Aminophenyl β-D-glucuronide serves as a valuable intermediate in the synthesis of more complex carbohydrate structures and glycoconjugates. Its utility stems from the presence of a chemically versatile primary aromatic amine on the aglycone portion. This amino group acts as a functional handle, allowing the entire glucuronide moiety to be covalently linked to other molecules, thereby facilitating the creation of specialized saccharide derivatives for various biochemical applications.

The primary role of 4-aminophenyl β-D-glucuronide in saccharide modification is to act as a precursor or a spacer molecule. The aminophenyl group can undergo a range of chemical transformations, most notably diazotization and acylation reactions. These reactions enable the stable conjugation of the glucuronic acid sugar to proteins, solid supports, or other molecules of interest, producing neoglycoconjugates and affinity ligands.

Detailed research has demonstrated the application of analogous aminophenyl glycosides in creating tools for biochemical and biomedical research. For instance, the related compound p-aminophenyl β-D-glucopyranoside has been used to create derivatized agarose beads, which are instrumental in analyzing the surfaces of cancer cells. In a similar vein, aminophenyl thiogalactofuranoside has been immobilized on a solid matrix to create an affinity column for the purification of specific enzymes like exo-β-D-galactofuranosidase. nih.gov These examples highlight a common strategy where the amino group of the phenyl glycoside is the key reactive site for immobilization or conjugation, a role directly applicable to 4-aminophenyl β-D-glucuronide for similar purposes in glycobiology.

Furthermore, the synthesis of modified phenyl glucuronides for use in enzyme assays underscores the adaptability of the aglycone for derivatization. Researchers have synthesized analogues such as 4-fluorophenyl β-D-glucuronide to develop novel NMR-based methods for detecting β-glucuronidase activity. whiterose.ac.uk While not a direct modification of the amino group, this demonstrates the principle of altering the phenyl ring of a glucuronide to create functional probes, a strategy that can be expanded through the chemical reactivity of the amino group in 4-aminophenyl β-D-glucuronide.

The derivatization of the amino group can lead to the formation of various functional products. For example, reaction with a bifunctional linker can introduce a new reactive group at the end of a spacer arm, which can then be used for subsequent conjugation reactions. This approach is fundamental in the construction of multivalent glycan structures designed to study carbohydrate-protein interactions.

Enzymatic Hydrolysis and Kinetic Characterization by β Glucuronidase

Substrate Recognition and Cleavage Mechanisms of 4-Aminophenyl β-D-Glucuronide by β-Glucuronidase

β-Glucuronidase (β-GUS) is a hydrolase enzyme that catalyzes the cleavage of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and other glucuronide conjugates. aacrjournals.org The hydrolysis of 4-Aminophenyl β-D-glucuronide involves the specific recognition of the glucuronic acid moiety, followed by the cleavage of the β-O-glycosidic bond linking it to the 4-aminophenol (B1666318) aglycone.

The catalytic mechanism is a two-step process involving key acidic amino acid residues in the enzyme's active site. A catalytic glutamic acid residue acts as a proton donor, protonating the exocyclic glycosidic oxygen of the glucuronide. This protonation facilitates the departure of the aglycone (4-aminophenol), leading to the formation of a putative oxocarbenium ion-like transition state. Subsequently, a nucleophilic glutamate (B1630785) or aspartate residue attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate. Finally, a water molecule, activated by the first acidic residue (now acting as a base), hydrolyzes this intermediate, releasing D-glucuronic acid and regenerating the active site for the next catalytic cycle. This process proceeds via a double displacement mechanism, resulting in a net retention of the anomeric configuration. The enzyme's active site architecture provides specific interactions that favor the binding of the glucuronic acid portion of the substrate, ensuring efficient and specific cleavage.

Enzyme Kinetics Studies with 4-Aminophenyl β-D-Glucuronide and Related Glucuronides

Enzyme kinetics studies are fundamental to understanding the efficiency and behavior of β-glucuronidase with various substrates. These studies typically involve determining key parameters that describe the enzyme-substrate interaction.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's binding affinity for the enzyme.

While specific Michaelis-Menten parameters for 4-Aminophenyl β-D-glucuronide are not detailed in the available research, data for structurally related and commonly used chromogenic substrates provide valuable comparative insights into the kinetics of β-glucuronidase. For instance, with the enzyme from E. coli, kinetic values have been established for 4-nitrophenyl-β-D-glucuronide (4NPG) and phenolphthalein-β-D-glucuronide (PPG). sigmaaldrich.com

| Substrate | Michaelis Constant (Km) | Source Enzyme |

|---|---|---|

| 4-Nitrophenyl-β-D-glucuronide (4NPG) | 2 x 10⁻⁴ M | E. coli |

| Phenolphthalein-β-D-glucuronide (PPG) | 6 x 10⁻⁵ M | E. coli |

This table presents the Michaelis-Menten constants for common β-glucuronidase substrates, providing a reference for the enzyme's affinity.

The catalytic activity of β-glucuronidase is highly dependent on environmental conditions, primarily pH and temperature. The optimal conditions can vary depending on the source of the enzyme.

pH Optimum: The enzyme exhibits a distinct pH optimum where its activity is maximal. For β-glucuronidase sourced from E. coli, the optimal pH range is between 6.0 and 6.5. sigmaaldrich.com Activity is significantly reduced at pH values above or below this range. sigmaaldrich.com Human liver β-glucuronidase, by contrast, shows a pH optimum of 5.2 and is structurally stable between pH 4 and 10. kurabiotech.com Inactivation below pH 4 is due to irreversible denaturation, while the decrease in activity at higher pH is a reversible effect on the reaction velocity. kurabiotech.com

Temperature Effects: Temperature influences both the rate of the enzymatic reaction and the stability of the enzyme. With 4-nitrophenyl-β-D-glucuronide as the substrate, the specific activity of E. coli β-glucuronidase is approximately 140 U/mg at 37°C and 80 U/mg at 25°C. sigmaaldrich.com Regarding stability, the enzyme from E. coli remains completely stable for 18 hours at certain temperatures but loses 35% of its original activity within 2 hours at 48°C. sigmaaldrich.com Different enzyme sources may have different optimal temperatures; for example, some hydrolysis reactions are optimized at 37°C, while others from sources like abalone are optimized at higher temperatures. kurabiotech.com

| Factor | Condition | Effect on β-Glucuronidase Activity | Enzyme Source |

|---|---|---|---|

| pH | 6.0 - 6.5 | Optimal activity | E. coli |

| pH | 5.2 | Optimal activity | Human Liver |

| Temperature | 25°C | Specific activity of ~80 U/mg (with 4NPG) | E. coli |

| Temperature | 37°C | Specific activity of ~140 U/mg (with 4NPG) | E. coli |

| Temperature | 48°C | Loses 35% of activity within 2 hours | E. coli |

This table summarizes the effects of pH and temperature on β-glucuronidase activity from different sources.

Investigation of β-Glucuronidase Activity Inhibition by Analogs

The study of enzyme inhibitors is crucial for understanding enzyme mechanisms and for developing therapeutic agents. The activity of β-glucuronidase can be inhibited by specific compounds, including substrate analogs. A well-established and specific inhibitor is D-saccharic acid 1,4-lactone. nih.gov This compound is a potent inhibitor because its structure resembles the transition state of the glucuronic acid moiety during the enzymatic reaction. Metabolism by both human and E. coli β-glucuronidase was shown to be completely inhibited by saccharic acid-1,4-lactone at a concentration of 0.5 mM. nih.gov

In addition to transition-state analogs, other classes of inhibitors have been identified. For instance, a trisubstituted thiourea (B124793) compound has been described as a potent, uncompetitive, and reversible inhibitor of bacterial β-glucuronidase activity, with an IC₅₀ value of 283 nM. This inhibitor is notable for its excellent selectivity for bacterial enzymes over mammalian ones and is shown to target a specific loop structure that protects the active site of the E. coli enzyme.

Applications in Biochemical Assays and Biosensor Development

Development of β-Glucuronidase Activity Detection Systems Utilizing 4-Aminophenyl β-D-Glucuronide

The enzymatic hydrolysis of 4-Aminophenyl β-D-glucuronide is a cornerstone for various assays aimed at quantifying β-glucuronidase activity. This enzyme is a significant biomarker in clinical diagnostics, particularly for diseases such as Sly syndrome, and in environmental microbiology as an indicator of E. coli contamination.

While direct fluorometric assays often utilize substrates that release inherently fluorescent molecules like 4-methylumbelliferone, the principle of enzymatic release is fundamental. In the context of 4-Aminophenyl β-D-glucuronide, its hydrolysis product, 4-aminophenol (B1666318), can be chemically derivatized to produce a fluorescent signal. A more advanced approach involves the in situ formation of silicon nanoparticles (Si NPs) triggered by the liberated 4-aminophenol. This novel method provides a dual-mode fluorometric and colorimetric assay for β-glucuronidase activity, with the fluorescence of the Si NPs being directly proportional to the enzyme's activity. This technique has shown high sensitivity with detection limits as low as 0.0093 U/L.

The generation of 4-aminophenol from 4-Aminophenyl β-D-glucuronide is also harnessed for colorimetric assays. The resulting 4-aminophenol can be quantified through colorimetric detection, providing a direct measure of β-glucuronidase activity. A notable development in this area is a dual-mode assay that leverages the 4-aminophenol-induced formation of yellow-colored silicon nanoparticles. This method allows for the visual and spectrophotometric quantification of β-glucuronidase, with a detection limit of 0.081 U/L. Such assays are valuable for their simplicity and applicability in various laboratory settings.

The electroactive nature of 4-aminophenol, the product of 4-Aminophenyl β-D-glucuronide hydrolysis, makes it an excellent candidate for electrochemical detection methods. Amperometric systems, in particular, have demonstrated rapidity, sensitivity, and cost-effectiveness. In these systems, the 4-aminophenol produced by the enzymatic reaction is oxidized at a working electrode, generating a current that is proportional to the β-glucuronidase activity. This principle has been successfully applied to the detection of E. coli in water samples, where the bacteria's endogenous β-glucuronidase activity is measured. The optimal oxidation potential for 4-aminophenol has been identified, allowing for sensitive and specific detection.

| Detection Method | Principle | Key Findings |

| Fluorometric | Enzymatic release of 4-aminophenol triggers the formation of fluorescent silicon nanoparticles. | High sensitivity with a detection limit of 0.0093 U/L for β-glucuronidase. |

| Colorimetric | Enzymatic release of 4-aminophenol leads to the in situ formation of yellow-colored silicon nanoparticles. | Provides a visual and spectrophotometric assay with a detection limit of 0.081 U/L. |

| Electrochemical | Amperometric detection of the electroactive hydrolysis product, 4-aminophenol. | Enables rapid and sensitive detection of β-glucuronidase activity, applicable to bacterial detection. |

Use in Immunological Assays for Glucuronide Detection

4-Aminophenyl β-D-glucuronide plays a pivotal role in the development of immunoassays for the detection of glucuronide conjugates, which are important metabolites of various xenobiotics and endogenous compounds.

A class-selective enzyme immunoassay (EIA) has been developed for the group-selective detection of phenolic β-D-glucuronides. In this assay, 4-Aminophenyl β-D-glucuronide is coupled to a carrier protein, thyroglobulin, to create an immunogen that exposes the glucuronic acid moiety. This immunogen is then used to raise polyclonal antibodies. The resulting competitive EIA is sensitive to a range of phenolic glucuronides, including phenyl-β-d-glucuronide, p-nitrophenyl-β-d-glucuronide, and p-acetamidophenyl-β-d-glucuronide. This demonstrates the utility of 4-Aminophenyl β-D-glucuronide in generating antibodies for class-selective immunoassays.

To enhance the specificity and applicability of the EIA for complex matrices like human urine, it has been integrated with high-performance liquid chromatography (HPLC). This hyphenated technique, HPLC-EIA, allows for the separation of different phenolic glucuronides before their detection by the immunoassay. This approach is particularly useful for monitoring human exposure to a variety of toxic agents that are excreted as phenolic glucuronic acid conjugates, such as those originating from benzene, phenol, and phenylamines.

| Immunoassay Application | Methodology | Target Analytes | Significance |

| Enzyme Immunoassay (EIA) | Utilizes an immunogen synthesized from 4-Aminophenyl β-D-glucuronide and thyroglobulin to produce class-selective antibodies. | Phenolic β-D-glucuronides (e.g., phenyl-β-d-glucuronide, p-nitrophenyl-β-d-glucuronide). | Enables group-selective detection of an important class of metabolites. |

| HPLC-EIA | Combines HPLC for separation with the developed EIA for sensitive detection. | Various phenolic glucuronides in complex biological samples like urine. | Allows for the specific monitoring of human exposure to xenobiotics. |

Probing Glycosylation Processes and Enzyme-Substrate Interactions

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins, lipids, or other organic molecules, is a fundamental biological process. The study of glycosyltransferases, the enzymes that catalyze these reactions, is crucial for understanding cellular function and disease. 4-Aminophenyl β-D-glucuronide sodium salt is utilized as a glycosylation reagent in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides biosynth.com. In this context, it often serves as an acceptor substrate for glycosyltransferases.

The aminophenyl group provides a convenient handle for further chemical modifications or for detection purposes. By acting as a mimic of natural acceptor molecules, 4-Aminophenyl β-D-glucuronide allows researchers to investigate the kinetics and substrate specificity of glycosyltransferases. The general reaction catalyzed by a glycosyltransferase using this substrate can be represented as:

UDP-sugar + 4-Aminophenyl β-D-glucuronide → UDP + Sugar-β-D-glucuronide-phenyl-4-amine

Researchers can systematically vary the sugar donor (UDP-sugar) or modify the structure of the acceptor to probe the active site of the enzyme. Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined, providing insights into the enzyme's affinity for the substrate and its catalytic efficiency. These studies are fundamental to understanding the molecular basis of glycosylation and for the development of specific inhibitors for therapeutic applications.

Table 1: Application of 4-Aminophenyl β-D-glucuronide in Glycosylation Studies

| Application | Description | Information Gained |

|---|---|---|

| Acceptor Substrate for Glycosyltransferases | Acts as a mimic of natural acceptor molecules in glycosylation reactions. | Enzyme kinetics (Km, Vmax), substrate specificity, and catalytic mechanism. |

| Probe for Enzyme-Substrate Interactions | The aminophenyl group can be modified with reporter groups (e.g., fluorescent tags) to study binding events. | Binding affinity, active site mapping, and conformational changes upon substrate binding. |

| Reagent in Carbohydrate Synthesis | Used as a building block for the enzymatic synthesis of more complex oligosaccharides. | Development of novel carbohydrates and glycoconjugates for various biological studies. |

Affinity Adsorbents for Enzyme Purification and Isolation

The principle of affinity chromatography relies on the specific, reversible binding interaction between a biomolecule and a ligand immobilized on a solid support. The amine group on 4-Aminophenyl β-D-glucuronide provides a reactive site for its covalent attachment to a chromatography matrix, such as Sepharose or agarose beads. This creates an affinity adsorbent tailored for the purification of enzymes that recognize and bind to the β-D-glucuronide structure, most notably β-glucuronidase.

The process of preparing such an affinity matrix typically involves the activation of the Sepharose matrix with a reagent like cyanogen bromide or N-hydroxysuccinimide, followed by the coupling of the amino group of 4-Aminophenyl β-D-glucuronide. The resulting immobilized ligand can then be packed into a chromatography column.

When a crude protein mixture containing β-glucuronidase is passed through the column, the enzyme specifically binds to the immobilized 4-Aminophenyl β-D-glucuronide, while other proteins pass through. After a washing step to remove non-specifically bound proteins, the purified β-glucuronidase can be eluted by changing the buffer conditions, such as altering the pH or ionic strength, or by introducing a competitive inhibitor or the free substrate. A similar compound, 4-aminophenyl 1-thio-beta-D-galactofuranoside, has been successfully used to purify an exo-beta-D-galactofuranosidase, demonstrating the efficacy of this approach nih.gov.

Table 2: Steps in Affinity Purification using Immobilized 4-Aminophenyl β-D-glucuronide

| Step | Description | Purpose |

|---|---|---|

| 1. Ligand Immobilization | Covalent attachment of 4-Aminophenyl β-D-glucuronide to a solid support (e.g., Sepharose). | Creation of a specific affinity matrix for β-glucuronidase. |

| 2. Column Packing and Equilibration | The affinity matrix is packed into a column and equilibrated with a binding buffer. | Preparation of the column for protein loading. |

| 3. Sample Application | The crude protein extract is loaded onto the column. | Binding of β-glucuronidase to the immobilized ligand. |

| 4. Washing | The column is washed with the binding buffer to remove unbound proteins. | Removal of contaminants and non-specifically bound molecules. |

| 5. Elution | The bound β-glucuronidase is released from the matrix by changing buffer conditions or adding a competitive inhibitor. | Recovery of the purified enzyme. |

Integration into Environmental Monitoring Methodologies for β-Glucuronidase Activity (as a proxy for bacterial presence)

The enzyme β-glucuronidase is produced by a high percentage of Escherichia coli strains, a bacterium commonly used as an indicator of fecal contamination in water. Therefore, detecting β-glucuronidase activity can serve as a rapid and reliable proxy for the presence of E. coli and potential pathogens in environmental samples. Various chromogenic and fluorogenic substrates for β-glucuronidase have been developed for this purpose iwaponline.comnih.govljmu.ac.ukljmu.ac.ukwhiterose.ac.ukrsc.org.

4-Aminophenyl β-D-glucuronide can be integrated into electrochemical biosensors for the detection of β-glucuronidase activity. In this application, the enzymatic hydrolysis of 4-Aminophenyl β-D-glucuronide by β-glucuronidase releases p-aminophenol. This product is electroactive and can be readily oxidized at an electrode surface, generating a measurable electrical current. The magnitude of this current is proportional to the concentration of p-aminophenol, which in turn correlates with the β-glucuronidase activity and, consequently, the number of E. coli present in the sample.

An assay based on the amperometric quantification of β-D-glucuronidase activity using p-aminophenyl β-D-glucopyranoside (PAPG) has been developed for the rapid and specific detection of E. coli in complex environmental samples like wastewater nih.gov. This method offers advantages over traditional culture-based methods, which can take several days to yield results. Electrochemical methods are often faster, can be performed in turbid media, and are amenable to the development of portable, on-site testing devices nih.govnih.gov.

Table 3: Comparison of Substrates for β-Glucuronidase Detection

| Substrate | Detection Method | Product | Advantages | Disadvantages |

|---|---|---|---|---|

| 4-Aminophenyl β-D-glucuronide | Electrochemical | p-aminophenol | Rapid, sensitive, suitable for turbid samples, and field-portable. | Requires an electrochemical detector. |

| p-Nitrophenyl β-D-glucuronide | Colorimetric | p-nitrophenol (yellow) | Simple, visible color change. | Lower sensitivity, interference from colored samples. caymanchem.com |

| 4-Methylumbelliferyl β-D-glucuronide (MUG) | Fluorometric | 4-methylumbelliferone (fluorescent) | High sensitivity. | Requires a UV lamp for detection, potential for background fluorescence. medchemexpress.com |

| 5-Bromo-4-chloro-3-indolyl β-D-glucuronide (X-Gluc) | Colorimetric | Insoluble blue precipitate | Forms a localized precipitate, useful for colony identification on solid media. | Not ideal for liquid assays. scbt.com |

Role in Prodrug Design and Targeted Activation Research

Principles of β-Glucuronidase-Activatable Prodrugs

β-Glucuronidase-activatable prodrugs are a form of enzyme prodrug therapy. nih.gov The fundamental principle involves attaching a glucuronic acid moiety to a cytotoxic drug, rendering it inactive and often increasing its water solubility. rsc.orgnih.gov This prodrug circulates in the body in its benign form until it encounters elevated levels of β-glucuronidase, which is notably overexpressed in the acidic and necrotic regions of many solid tumors. mdpi.comnih.gov

The enzyme specifically cleaves the glycosidic bond of the glucuronide, releasing the active drug directly at the tumor site. nih.gov This targeted release mechanism significantly increases the concentration of the therapeutic agent within the tumor, thereby enhancing its anti-cancer activity while reducing systemic toxicity. nih.gov

Design Considerations for 4-Aminophenyl Glucuronide-Based Prodrug Structures

The design of prodrugs utilizing a 4-aminophenyl glucuronide linker involves several critical considerations to ensure stability, selective activation, and efficient drug release. The 4-aminophenyl group often acts as a self-immolative spacer. mdpi.com This means that once the glucuronic acid is cleaved by β-glucuronidase, the remaining aminophenyl portion of the linker is designed to electronically destabilize and spontaneously break down, ensuring the clean release of the active drug.

Key design strategies include:

Linker Chemistry : The connection between the 4-aminophenyl spacer and the active drug is crucial. Carbamate linkages are commonly used due to their stability in circulation and susceptibility to cleavage following the removal of the glucuronide group. nih.gov

Solubility : The glucuronide moiety significantly enhances the water solubility of often hydrophobic anticancer drugs, which can improve their pharmacokinetic properties. nih.gov

Stability : The prodrug must be stable in the bloodstream and other healthy tissues to prevent premature drug release and associated toxicity. nih.govwuxiapptec.com

Below is an interactive table detailing design considerations for these prodrugs:

| Design Aspect | Rationale | Desired Outcome |

| Glucuronide Moiety | Targets β-glucuronidase enzyme, which is overexpressed in tumor environments. | Site-specific activation of the prodrug at the tumor. |

| 4-Aminophenyl Spacer | Acts as a self-immolative linker that fragments upon enzymatic cleavage of the glucuronide. | Efficient and clean release of the active drug from the linker. |

| Drug Linkage | The bond connecting the drug to the spacer (e.g., carbamate) must be stable in circulation but cleave after spacer fragmentation. | Prevention of premature drug release and ensuring timely activation at the target site. |

| Physicochemical Properties | The overall structure should enhance water solubility and have appropriate pharmacokinetic characteristics. | Improved drug delivery and bioavailability. |

Mechanisms of Site-Specific Prodrug Release in Preclinical Models

Preclinical studies, both in vitro and in vivo, have consistently demonstrated the efficacy of 4-aminophenyl glucuronide-based prodrugs in achieving site-specific drug release. In these models, tumor cells that overexpress β-glucuronidase are treated with the prodrug.

The process unfolds as follows:

The inactive prodrug is administered and circulates systemically.

At the tumor site, extracellular β-glucuronidase cleaves the glucuronic acid from the 4-aminophenyl linker.

The cleavage initiates the self-immolation of the aminophenyl spacer.

This fragmentation releases the potent cytotoxic drug directly into the tumor microenvironment.

This targeted activation leads to a significant reduction in tumor growth in animal models, with minimal toxicity to healthy tissues. researcher.life For instance, glucuronide prodrugs of potent anticancer agents like doxorubicin and camptothecin have shown significant therapeutic effects in preclinical cancer models. mdpi.comnih.gov

Application in Gene Delivery Vehicle Tracking Systems

The principle of enzymatic activation of 4-aminophenyl β-D-glucuronide can also be adapted for tracking gene delivery vehicles. In this application, the glucuronide moiety can be attached to a reporter molecule, such as a fluorescent dye, through the 4-aminophenyl linker.

When a gene delivery system, such as a nanoparticle or a viral vector, successfully reaches its target cell and releases its payload, it can also release β-glucuronidase or encounter endogenous enzymes. nih.gov This enzyme would then cleave the glucuronide, releasing the reporter molecule from its quenched (inactive) state. The subsequent activation of the reporter (e.g., fluorescence) provides a signal that can be used to track the efficiency and location of gene delivery in real-time.

Advanced Analytical Methodologies for Studying 4 Aminophenyl β D Glucuronide and Its Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites such as 4-Aminophenyl β-D-glucuronide. One-dimensional (1D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide detailed information about the chemical environment of each atom in the molecule. For instance, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the aminophenyl ring and the glucuronic acid moiety, confirming their connectivity. Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to assemble the complete molecular structure by establishing through-bond connectivities between protons and carbons.

Furthermore, NMR is a powerful technique for monitoring enzymatic reactions in real-time. A relevant example is the use of fluorine-19 (¹⁹F) NMR to monitor the hydrolysis of 4-fluorophenyl β-D-glucuronide by β-glucuronidase. rsc.orgljmu.ac.ukwhiterose.ac.uk In this analogous case, the intact glucuronide and the hydrolyzed 4-fluorophenol (B42351) exhibit distinct ¹⁹F NMR chemical shifts, allowing for the direct observation of the enzymatic activity. rsc.orgljmu.ac.ukwhiterose.ac.uk A similar principle could be applied using ¹H NMR to monitor the hydrolysis of 4-Aminophenyl β-D-glucuronide, by observing the disappearance of the substrate's signals and the appearance of signals corresponding to the liberated 4-aminophenol (B1666318).

Mass Spectrometry Techniques in Glucuronide Metabolite Characterization

Mass spectrometry (MS) is a highly sensitive technique used for the detection and structural characterization of glucuronide conjugates. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which can be used to determine the elemental composition of 4-Aminophenyl β-D-glucuronide.

Tandem mass spectrometry (MS/MS) is particularly valuable for characterizing glucuronides. In a typical MS/MS experiment, the protonated or deprotonated molecule is isolated and subjected to collision-induced dissociation (CID). A characteristic fragmentation pattern for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). uab.edu For 4-Aminophenyl β-D-glucuronide, this would result in a product ion corresponding to protonated or deprotonated 4-aminophenol. Further fragmentation of the aglycone can provide additional structural confirmation.

The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also aid in the identification of the compound. uni.lu

Table 1: Predicted Mass Spectrometry Data for 4-Aminophenyl β-D-glucuronide Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 286.09212 | 160.9 |

| [M+Na]⁺ | 308.07406 | 166.5 |

| [M-H]⁻ | 284.07756 | 162.9 |

| [M+NH₄]⁺ | 303.11866 | 171.9 |

| [M+K]⁺ | 324.04800 | 165.4 |

| [M+H-H₂O]⁺ | 268.08210 | 154.1 |

| [M+HCOO]⁻ | 330.08304 | 175.4 |

| [M+CH₃COO]⁻ | 344.09869 | 194.7 |

| Data sourced from PubChemLite. uni.lu |

Chromatographic Separations in Conjugate Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purification of glucuronide conjugates from complex biological matrices. nih.govsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar metabolites like 4-Aminophenyl β-D-glucuronide.

In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The retention of polar glucuronides on the column can be challenging, but this can be managed by using a mobile phase with a high aqueous content and a suitable buffer, such as ammonium (B1175870) acetate, which is also compatible with mass spectrometry. nih.gov A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is often used to ensure the efficient elution of the compound of interest while separating it from other components in the sample.

For instance, a method for the simultaneous analysis of 4-nitrophenol (B140041) and its glucuronide and sulfate (B86663) conjugates utilized an isocratic ion-pair RP-HPLC method with a C18 column and a mobile phase of methanol (B129727) and citrate (B86180) buffer. nih.gov Similar principles would be applied to develop a robust separation method for 4-Aminophenyl β-D-glucuronide.

Computational Chemistry Approaches to Understand Interactions

Computational chemistry provides powerful tools to investigate the interactions of small molecules with biological macromolecules at an atomic level. These in silico methods can offer insights that are often difficult to obtain through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. nih.gov In the context of 4-Aminophenyl β-D-glucuronide, docking simulations can be performed to predict its binding mode within the active site of β-glucuronidase. nih.govresearchgate.net These simulations can identify key amino acid residues that are involved in the binding through interactions like hydrogen bonds, and electrostatic and hydrophobic interactions. The X-ray crystal structure of human β-D-glucuronidase (PDB code 1BHG) can be utilized for such studies. amazonaws.com

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.netnih.govmdpi.com MD simulations provide a more realistic representation of the biological system by allowing the atoms to move according to the principles of classical mechanics. These simulations can be used to assess the stability of the predicted binding pose from docking and to analyze the conformational changes that may occur in both the ligand and the enzyme upon binding. By analyzing the trajectory from an MD simulation, researchers can gain a deeper understanding of the binding energetics and the specific interactions that contribute to the stability of the enzyme-substrate complex.

Future Directions and Emerging Research Avenues

Novel Derivatizations of 4-Aminophenyl β-D-Glucuronide for Enhanced Research Utility

The chemical structure of 4-Aminophenyl β-D-glucuronide, with its reactive aminophenyl group, offers a versatile scaffold for the synthesis of a wide array of derivatives with enhanced functionalities for research purposes. The primary goal of these derivatizations is to introduce new properties to the molecule, allowing for its use in a broader range of biochemical and analytical techniques.

One significant area of derivatization involves the modification of the aminophenyl group to create probes for nuclear magnetic resonance (NMR) spectroscopy. For instance, the synthesis of fluorinated derivatives, such as 4-fluorophenyl β-D-glucuronide, provides a powerful tool for detecting β-glucuronidase activity in complex biological samples. ljmu.ac.ukwhiterose.ac.ukrsc.org The presence of the fluorine atom allows for the use of 19F NMR, a technique that offers high sensitivity and a low background signal, making it ideal for monitoring enzymatic hydrolysis in optically dense or colored solutions where traditional colorimetric or fluorometric assays would be ineffective. ljmu.ac.ukwhiterose.ac.ukrsc.org

Another key derivatization strategy involves the covalent attachment of 4-Aminophenyl β-D-glucuronide to solid supports, such as Sepharose beads. This immobilization is achieved through the reaction of the amino group with an activated matrix, creating an affinity chromatography resin. This technique has been successfully employed to purify β-glucuronidase from various sources. The enzyme specifically binds to the immobilized glucuronide substrate, allowing for its separation from other proteins in a complex mixture.

Future derivatization efforts are likely to focus on the development of "smart" probes that can be activated by specific cellular conditions or that can target particular subcellular compartments. This could involve the incorporation of environmentally sensitive fluorophores or targeting moieties that direct the molecule to specific organelles.

| Derivative | Modification | Research Application | Key Advantage |

| 4-Fluorophenyl β-D-glucuronide | Introduction of a fluorine atom to the phenyl ring | Detection of β-glucuronidase activity | Enables use of 19F NMR spectroscopy for sensitive and background-free detection. ljmu.ac.ukwhiterose.ac.ukrsc.org |

| Immobilized 4-Aminophenyl β-D-glucuronide | Covalent linkage to a solid support (e.g., Sepharose) | Affinity purification of β-glucuronidase | Allows for the specific isolation and purification of the enzyme from complex mixtures. |

Advancements in β-Glucuronidase-Responsive Probes and Imaging Agents

The enzymatic cleavage of the glycosidic bond in 4-Aminophenyl β-D-glucuronide by β-glucuronidase has been exploited to design a variety of responsive probes for the detection and imaging of this enzyme's activity in living systems. These probes are engineered to be non-fluorescent or to emit light at a specific wavelength in their intact form and to undergo a significant change in their optical properties upon enzymatic cleavage. This "turn-on" mechanism provides a high signal-to-noise ratio for imaging applications.

A range of fluorescent probes has been developed based on the glucuronide scaffold. These probes typically consist of a fluorophore that is quenched or modified by the glucuronic acid moiety. Upon hydrolysis by β-glucuronidase, the fluorophore is released, leading to a detectable fluorescent signal. Examples of such probes include those based on fluorescein (B123965), such as fluorescein di-β-D-glucuronide (FDGlcU), and near-infrared (NIR) dyes. researchgate.net These probes have been instrumental in visualizing β-glucuronidase activity in various biological contexts, including cancer cells where the enzyme is often overexpressed.

In addition to fluorescence imaging, researchers have developed probes for other imaging modalities, such as positron emission tomography (PET) and magnetic resonance imaging (MRI). For PET imaging, a radionuclide is incorporated into a glucuronide-based molecule. Upon cleavage by β-glucuronidase, the radiolabeled fragment can become trapped within cells, allowing for the visualization of enzyme activity using a PET scanner. researchgate.net Similarly, MRI contrast agents have been designed to change their magnetic properties upon enzymatic cleavage of a glucuronide substrate. ismrm.org

The table below summarizes some of the key advancements in β-glucuronidase-responsive probes.

| Probe Type | Example Probe | Imaging Modality | Mechanism of Action |

| Fluorescent | Fluorescein di-β-D-glucuronide (FDGlcU) | Fluorescence Microscopy | Enzymatic cleavage releases fluorescein, leading to a fluorescent signal. researchgate.net |

| Near-Infrared (NIR) Fluorescent | NIR-TrapG | NIR Fluorescence Imaging | Cleavage releases a NIR fluorophore for deep-tissue imaging. researchgate.net |

| Positron Emission Tomography (PET) | 124I-TrapG | PET Imaging | Enzymatic cleavage leads to the trapping of a radiolabeled fragment within cells. researchgate.net |

| Magnetic Resonance Imaging (MRI) | CEST agents | MRI | Change in chemical exchange saturation transfer (CEST) signal upon enzymatic cleavage. ismrm.org |

Expanding Applications in Glycobiology and Enzymology Research

Beyond its use in developing imaging agents, 4-Aminophenyl β-D-glucuronide and its analogs serve as valuable tools in fundamental glycobiology and enzymology research. These compounds are instrumental in characterizing the kinetic properties of enzymes, particularly glycosyltransferases and glycosidases like β-glucuronidase.

In enzyme kinetics studies, 4-Aminophenyl β-D-glucuronide can be used as a substrate to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of β-glucuronidase. By measuring the rate of release of 4-aminophenol (B1666318), researchers can gain insights into the catalytic efficiency and substrate specificity of the enzyme under various conditions. This information is crucial for understanding the enzyme's biological function and for developing inhibitors.

Furthermore, the aminophenyl group provides a handle for creating affinity labels to study the active site of β-glucuronidase. By chemically modifying this group with a reactive moiety, researchers can create molecules that covalently bind to amino acid residues within the enzyme's active site. This allows for the identification of key catalytic residues and provides a deeper understanding of the enzyme's mechanism of action.

In the broader field of glycobiology, derivatives of 4-Aminophenyl β-D-glucuronide can be used to probe the interactions between carbohydrates and proteins. For instance, by attaching the glucuronide to a solid surface, researchers can create a platform to study the binding of lectins and other carbohydrate-binding proteins to this specific sugar moiety.

Development of High-Throughput Screening Assays for Enzyme Modulators

The search for novel inhibitors and activators of β-glucuronidase is a critical aspect of drug discovery, particularly in areas such as cancer therapy where the enzyme's activity can impact the efficacy of glucuronide-based prodrugs. High-throughput screening (HTS) provides a rapid and efficient means of testing large libraries of chemical compounds for their ability to modulate enzyme activity. 4-Aminophenyl β-D-glucuronide and its chromogenic and fluorogenic analogs are central to the development of these HTS assays.

A common HTS assay for β-glucuronidase inhibitors utilizes a fluorogenic substrate such as 4-methylumbelliferyl β-D-glucuronide (4MUG). nih.govnih.govnih.govnih.gov In this assay, the non-fluorescent 4MUG is cleaved by β-glucuronidase to release the highly fluorescent 4-methylumbelliferone. The assay is performed in multi-well plates, and the fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence in the presence of a test compound indicates inhibition of the enzyme.

Similarly, chromogenic substrates like 4-nitrophenyl β-D-glucuronide can be used in HTS assays. caymanchem.com The cleavage of this substrate releases 4-nitrophenol (B140041), which is yellow and can be quantified spectrophotometrically. The principles of these assays are readily adaptable to using 4-Aminophenyl β-D-glucuronide, where the release of 4-aminophenol can be detected using various chemical or electrochemical methods.

The development of robust and reliable HTS assays is crucial for identifying lead compounds that can be further optimized into potent and selective modulators of β-glucuronidase.

| Assay Component | Description | Example | Detection Method |

| Enzyme | The target enzyme for which modulators are being screened. | β-Glucuronidase | - |

| Substrate | A molecule that is acted upon by the enzyme to produce a detectable signal. | 4-Methylumbelliferyl β-D-glucuronide (4MUG) nih.govnih.govnih.govnih.gov | Fluorescence |

| Test Compound | A small molecule from a chemical library being tested for its effect on enzyme activity. | Library of small molecules | - |

| Detection System | An instrument capable of measuring the signal produced by the enzymatic reaction. | Plate reader | Fluorescence or Absorbance |

Q & A

Q. What are the primary research applications of 4-Aminophenyl β-D-glucuronide in pharmacological studies?

APG serves as a critical biomarker for studying phase II drug metabolism, specifically glucuronidation—a detoxification pathway where drugs or metabolites are conjugated with glucuronic acid. Its applications include:

- Drug Metabolism Profiling : Tracking the metabolic fate of analgesics (e.g., paracetamol derivatives) by quantifying APG as a stable glucuronide conjugate .

- Enzyme Activity Assays : Acting as a substrate for β-glucuronidase to assess enzyme kinetics or inhibition in tissues or microbial systems .

- Biomarker Validation : Correlating APG levels with hepatic or renal function in preclinical models to evaluate organ-specific metabolic capacity .

Q. Key Structural Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₇ |

| Molecular Weight | 285.25 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

| CAS Number | 21080-66-0 |

Q. How is 4-Aminophenyl β-D-glucuronide structurally characterized for identification in metabolic studies?

APG is characterized using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via proton (¹H) and carbon (¹³C) signals, confirming the β-D-glucuronide linkage and aromatic amine group .

- Mass Spectrometry (LC-MS/MS) : Provides accurate mass-to-charge (m/z) ratios (e.g., [M-H]⁻ ion at m/z 284.1) and fragmentation patterns to distinguish APG from isomers .

- Chromatographic Retention : Matches retention times in HPLC or UPLC systems against certified reference standards under validated conditions .

Advanced Research Questions

Q. How to optimize HPLC conditions for accurate quantification of 4-Aminophenyl β-D-glucuronide in biological matrices?

Key methodological considerations include:

- Column Selection : Use reversed-phase C18 columns (e.g., 2.6 µm particle size) for high-resolution separation .

- Mobile Phase : Combine 0.1% formic acid in water (aqueous) and acetonitrile (organic) with gradient elution (e.g., 5–95% organic over 15 min) to enhance peak symmetry .

- Detection : Employ UV-Vis at 254 nm (for the aromatic amine) or tandem MS for enhanced specificity in complex matrices like plasma or urine .

- Validation Parameters :

Q. What strategies resolve contradictory data in glucuronidation efficiency studies involving 4-Aminophenyl β-D-glucuronide?

Contradictions often arise from variability in enzyme sources, assay conditions, or statistical methods. Mitigation strategies include:

- Standardized Assay Conditions : Control pH (6.8–7.4), temperature (37°C), and cofactors (e.g., UDP-glucuronic acid) to minimize inter-lab variability .

- Statistical Adjustments : Apply Benjamini-Hochberg correction to control false discovery rates (FDR) when testing multiple hypotheses (e.g., enzyme isoforms) .

- Cross-Validation : Confirm results using orthogonal methods (e.g., LC-MS for quantification vs. fluorometric assays for activity) .

Q. How to validate glucuronidase enzyme activity using 4-Aminophenyl β-D-glucuronide as a substrate?

APG is compared to other substrates (e.g., 4-methylumbelliferyl glucuronide) using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.